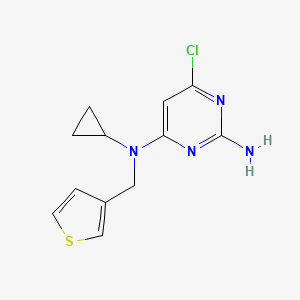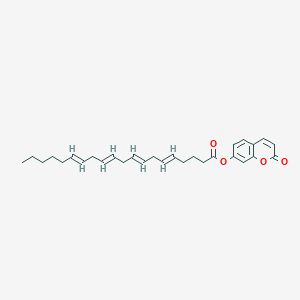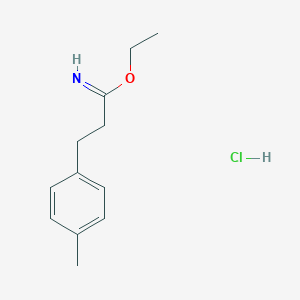
Ethyl 3-(p-tolyl)propanimidate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(p-tolyl)propanimidate hydrochloride is an organic compound that belongs to the class of imidates It is characterized by the presence of an ethyl group, a p-tolyl group, and a propanimidate moiety, all of which are bonded to a hydrochloride ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(p-tolyl)propanimidate hydrochloride typically involves the reaction of ethyl 3-(p-tolyl)propanoate with an appropriate amine under acidic conditions. The reaction is carried out in the presence of a hydrochloric acid catalyst, which facilitates the formation of the imidate. The reaction conditions generally include a temperature range of 0-50°C and a reaction time of 1-5 hours, depending on the specific reagents and conditions used .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The industrial process may also include additional purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(p-tolyl)propanimidate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the imidate group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of substituted imidates or other derivatives .
Aplicaciones Científicas De Investigación
Ethyl 3-(p-tolyl)propanimidate hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of ethyl 3-(p-tolyl)propanimidate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modulation of biological pathways, resulting in various biological effects. The specific molecular targets and pathways involved depend on the context of its use and the specific biological system being studied .
Comparación Con Compuestos Similares
Ethyl 3-(p-tolyl)propanimidate hydrochloride can be compared with other similar compounds, such as:
Ethyl 3-(p-tolyl)propanoate: This compound is a precursor in the synthesis of this compound and has similar chemical properties.
Ethyl 3-amino-3-(p-tolyl)propanoate hydrochloride: This compound has a similar structure but contains an amino group instead of an imidate group, leading to different chemical reactivity and biological activities
The uniqueness of this compound lies in its specific imidate structure, which imparts distinct chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C12H18ClNO |
|---|---|
Peso molecular |
227.73 g/mol |
Nombre IUPAC |
ethyl 3-(4-methylphenyl)propanimidate;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-3-14-12(13)9-8-11-6-4-10(2)5-7-11;/h4-7,13H,3,8-9H2,1-2H3;1H |
Clave InChI |
HDWZUGHOBDPCRQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=N)CCC1=CC=C(C=C1)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Rel-(3aR,8aS)-7,7-dimethyloctahydro-2H-furo[3,2-c]azepine hydrochloride](/img/structure/B13347032.png)

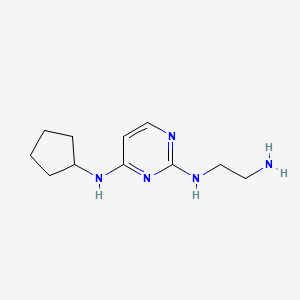


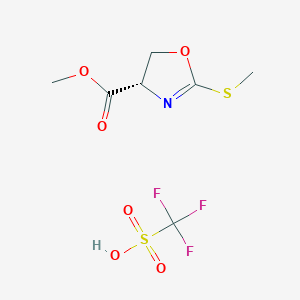
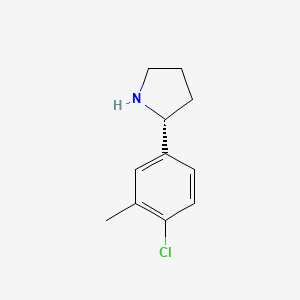
![1,2-Bis(benzo[d][1,3,2]dioxaborol-2-yloxy)benzene](/img/structure/B13347072.png)
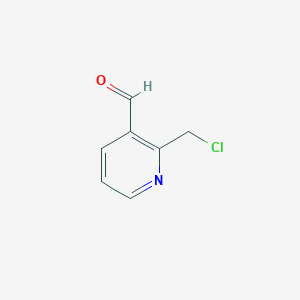
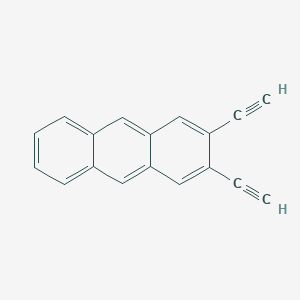
![Ethyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B13347097.png)
